GSK591: A Potent and Selective PRMT5 Inhibitor for Epigenetic Research
GSK591: A Potent and Selective PRMT5 Inhibitor for Epigenetic Research
An In-depth Technical Guide on the Discovery, Synthesis, and Application of GSK591
Abstract
GSK591 is a potent and highly selective small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a crucial epigenetic regulator, PRMT5 plays a significant role in various cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer. This technical guide provides a comprehensive overview of GSK591, including its discovery, detailed chemical synthesis, mechanism of action, and key biological data. Furthermore, it offers detailed protocols for relevant enzymatic assays and visualizes the associated signaling pathways and experimental workflows, serving as a valuable resource for researchers and professionals in drug discovery and development.
Discovery and Development
GSK591, also known as EPZ015866 or GSK3203591, was developed through the optimization of an initial high-throughput screening hit. It is an analog of the well-characterized PRMT5 inhibitor, EPZ015666. The development of GSK591 was a collaborative effort between Epizyme and GlaxoSmithKline, aimed at creating a chemical probe with improved potency and selectivity for studying the biological functions of PRMT5.
Quantitative Biological Data
GSK591 exhibits potent inhibition of the PRMT5/MEP50 complex and demonstrates cellular activity by inhibiting the methylation of PRMT5 substrates. The key quantitative data for GSK591 are summarized in the table below.
| Parameter | Value | Assay Conditions | Reference(s) |
| IC50 (PRMT5) | 4 nM | In vitro biochemical assay | [1] |
| IC50 (PRMT5/MEP50) | 11 nM | In vitro biochemical assay (Histone H4 methylation) | [2] |
| EC50 | 56 nM | Z-138 cells (SmD3 symmetric arginine methylation) | [2] |
| Cell Proliferation IC50 | 62 nM | Z-138 cells | [1] |
Chemical Synthesis of GSK591
The synthesis of GSK591 can be achieved through a multi-step process adapted from the synthesis of its analog, EPZ015666. The following is a detailed protocol for the synthesis of GSK591.
Experimental Protocol: Synthesis of GSK591
Step 1: Synthesis of (S)-1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(tosyloxy)propan-2-ol
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To a solution of 1,2,3,4-tetrahydroisoquinoline (B50084) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM), add (R)-glycidyl tosylate.
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The reaction is stirred at room temperature for 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired tosylated intermediate.
Step 2: Synthesis of (S)-2-(oxiran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline
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The tosylated intermediate from Step 1 is dissolved in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) (THF) and water.
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Add a base, such as sodium hydroxide, to the solution.
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Stir the reaction at room temperature for 2-4 hours to facilitate the epoxide ring formation.
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Extract the product with an organic solvent like ethyl acetate.
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The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the epoxide intermediate.
Step 3: Synthesis of 2-(cyclobutylamino)picolinonitrile
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In a sealed vessel, combine 2-chloropicolinonitrile and cyclobutylamine.
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Add a suitable base, such as triethylamine, and a solvent like ethanol (B145695).
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Heat the mixture at an elevated temperature (e.g., 100 °C) for 12-16 hours.
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After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to obtain the picolinonitrile derivative.
Step 4: Synthesis of 2-(cyclobutylamino)picolinic acid
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The picolinonitrile derivative from Step 3 is subjected to hydrolysis.
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Dissolve the nitrile in a mixture of ethanol and water containing a strong base, such as sodium hydroxide.
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Reflux the mixture for 4-6 hours.
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After cooling, acidify the reaction mixture with an acid like hydrochloric acid to precipitate the carboxylic acid.
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Collect the solid by filtration, wash with water, and dry to yield the picolinic acid.
Step 5: Synthesis of GSK591 (N-((S)-3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-2-(cyclobutylamino)picolinamide)
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Dissolve the picolinic acid from Step 4 in a suitable aprotic solvent like dimethylformamide (DMF).
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Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and a base, such as N,N-diisopropylethylamine (DIPEA).
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Add the epoxide intermediate from Step 2 to the reaction mixture.
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Stir the reaction at room temperature for 12-24 hours.
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The reaction mixture is then diluted with water and extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by preparative high-performance liquid chromatography (HPLC) to afford the final product, GSK591.
Mechanism of Action and Signaling Pathway
GSK591 functions as a substrate-competitive inhibitor of PRMT5. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins. It forms a complex with MEP50 (methylosome protein 50), which is essential for its catalytic activity. By inhibiting PRMT5, GSK591 prevents the symmetric dimethylation of key substrates, leading to downstream effects on gene expression and cellular processes.
One of the key pathways affected by PRMT5 inhibition is the Akt/GSK3β signaling pathway. Inhibition of PRMT5 has been shown to reduce the phosphorylation of Akt and GSK3β, which in turn affects the expression of downstream targets like cyclin D1 and cyclin E1, leading to cell cycle arrest and apoptosis in cancer cells.
